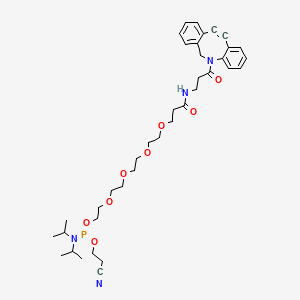
(4-Chloro-2-fluoro-5-iodo-phenyl)-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-fluoro-5-iodo-phenyl)-methanol is an organic compound that belongs to the class of phenylmethanols. This compound features a phenyl ring substituted with chlorine, fluorine, and iodine atoms, as well as a hydroxymethyl group. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their unique reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluoro-5-iodo-phenyl)-methanol typically involves multi-step organic reactions. One possible route could be:
Halogenation: Starting with a phenylmethanol, selective halogenation can introduce chlorine, fluorine, and iodine atoms at specific positions on the aromatic ring.
Substitution Reactions: Using appropriate reagents and catalysts, substitution reactions can be employed to achieve the desired halogenation pattern.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Catalytic Processes: Utilizing catalysts to improve reaction efficiency.
Purification Techniques: Employing methods such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-2-fluoro-5-iodo-phenyl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the halogen substituents or the hydroxymethyl group.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group could yield (4-Chloro-2-fluoro-5-iodo-phenyl)aldehyde or (4-Chloro-2-fluoro-5-iodo-phenyl)carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-fluoro-5-iodo-phenyl)-methanol may have various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of halogenated phenylmethanols on biological systems.
Medicine: Investigated for potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of (4-Chloro-2-fluoro-5-iodo-phenyl)-methanol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-2-fluoro-phenyl)-methanol
- (4-Chloro-5-iodo-phenyl)-methanol
- (2-Fluoro-5-iodo-phenyl)-methanol
Comparison
Compared to these similar compounds, (4-Chloro-2-fluoro-5-iodo-phenyl)-methanol is unique due to the specific combination of halogen substituents, which can influence its reactivity and potential applications
Eigenschaften
IUPAC Name |
(4-chloro-2-fluoro-5-iodophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFIO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSVBFKYWUYHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Cl)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate](/img/structure/B8025141.png)
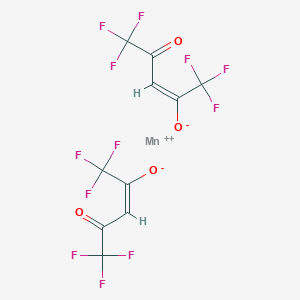

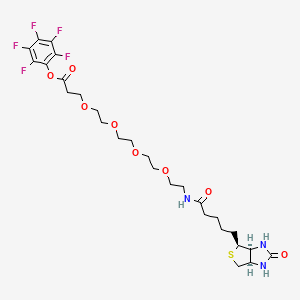
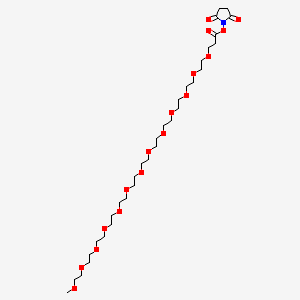

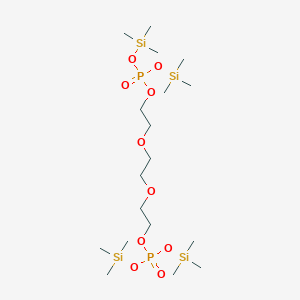
![2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester](/img/structure/B8025185.png)
![3-{2-[2-(2-{2-[2-(2-tert-Butoxycarbonyl-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-propionic acid tert-butyl ester](/img/structure/B8025196.png)
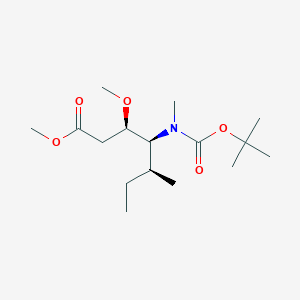
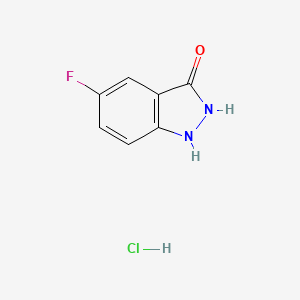
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate](/img/structure/B8025220.png)
